molecular formula C19H20O6 B1180516 Triumbelletin 7/'-O-D-apiofuranoside CAS No. 126221-39-4

Triumbelletin 7/'-O-D-apiofuranoside

Cat. No.: B1180516
CAS No.: 126221-39-4
Attention: For research use only. Not for human or veterinary use.
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Description

Triumbelletin 7'-O-D-apiofuranoside is a glycosylated tricoumarin derivative isolated from Wikstroemia indica (Liao Ge Wang), a plant used in traditional medicine for its antitumor properties . Structurally, it consists of three coumarin units linked to a rhamnopyranoside backbone, with a D-apiofuranose sugar moiety attached at the 7'-position. This unique glycosylation pattern distinguishes it from simpler coumarins and flavonoid glycosides. Analytical methods, such as HPLC, have been optimized to quantify Triumbelletin in plant extracts, with studies revealing significant regional variations in its concentration (e.g., highest in Jiangxi, China, and undetectable in some regions like Guangxi) .

Properties

CAS No.

126221-39-4

Molecular Formula

C19H20O6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological differences between Triumbelletin 7'-O-D-apiofuranoside and related compounds:

Compound Structural Features Biological Activities Quantification Methods Safety/Applications
Triumbelletin 7'-O-D-apiofuranoside Tricoumarin rhamnopyranoside with D-apiofuranose at 7'-position Antitumor activity (specific mechanisms unspecified) HPLC (345 nm detection, 0.765–8.42 mg/L range) Hazardous substance; requires specialized handling
Daphnoretin-7-O-β-D-glucoside Coumarin glucoside (single coumarin unit with glucose at 7-position) Antiviral, antitumor (inferred from crude extract studies) HPLC (same method as Triumbelletin) Limited safety data; used in traditional medicine
Apigenin 7-O-D-apiofuranoside Flavonoid (apigenin) with D-apiofuranose at 7-position Antibacterial (tested in Balah Meghal cultivar extracts) Not specified Generally recognized as safe (GRAS) in plant extracts
Scopoletin acetate Monomeric coumarin (7-acetoxy-6-methoxycoumarin) Antioxidant, antimicrobial, cardioprotective, anticancer TLC/HPLC for fatty acid detection Used in metabolic disease and cancer research
Br-Mmc Synthetic coumarin (4-Bromomethyl-7-methoxycoumarin) Fluorescent labeling of carboxyl groups TLC/HPLC for fatty acid analysis Laboratory reagent with standard safety protocols

Structural and Functional Differences

  • Core Scaffold: Triumbelletin 7'-O-D-apiofuranoside is a tricoumarin, whereas compounds like Daphnoretin-7-O-β-D-glucoside and Scopoletin acetate are monomeric coumarins. The tricoumarin structure may enhance its antitumor efficacy through synergistic interactions .
  • Sugar Type: The D-apiofuranose sugar in Triumbelletin contrasts with the β-D-glucoside in Daphnoretin-7-O-β-D-glucoside, which may alter receptor binding or metabolic stability .

Pharmacological and Analytical Insights

  • Antitumor Specificity: Triumbelletin’s activity is explicitly noted in tumor research, while Scopoletin acetate and crude coumarin extracts show broader applications (e.g., antioxidant, antimicrobial) .
  • Quantification Challenges : Triumbelletin’s variable concentration across plant sources (e.g., undetectable in Guangxi, China) necessitates rigorous quality control for therapeutic consistency, unlike synthetics like Br-Mmc .

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